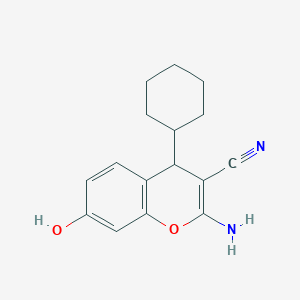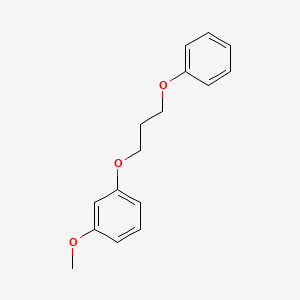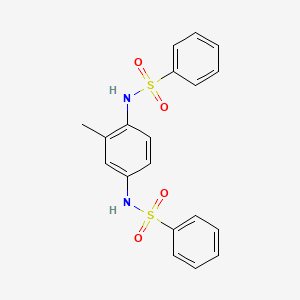![molecular formula C18H20O4 B5111712 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves its ability to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases. This inhibition leads to the activation of various signaling pathways, which ultimately result in the desired biological effects.
Biochemical and Physiological Effects:
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde induces apoptosis by activating the caspase pathway. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in lab experiments is its ability to selectively inhibit certain enzymes, which allows for the study of specific signaling pathways. However, one limitation of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is its potential toxicity, which must be carefully monitored.
未来方向
There are several future directions for the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde. One potential direction is the development of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde derivatives with improved efficacy and reduced toxicity. Another direction is the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in combination with other drugs for the treatment of various diseases. Finally, the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in animal models of other diseases, such as Parkinson's disease, may provide valuable insights into its potential therapeutic applications.
In conclusion, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The potential therapeutic applications of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde make it an exciting area of research for the future.
合成方法
The synthesis of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base. The reaction yields 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde as a pale yellow solid, which can be purified through recrystallization.
科学研究应用
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various scientific fields. In the field of cancer research, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
属性
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-10-5-6-11-18(17)22-13-7-12-21-16-9-4-3-8-15(16)14-19/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJINPHVVHMCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6439290 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)


![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)